![molecular formula C6H6ClIN2 B1597617 4-Chloro-5-iodo-2,6-dimethylpyrimidine CAS No. 83410-16-6](/img/structure/B1597617.png)
4-Chloro-5-iodo-2,6-dimethylpyrimidine
Overview
Description
4-Chloro-5-iodo-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClIN2. It has a molecular weight of 268.48 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine involves a reaction with lithium chloride and tetrakis (triphenylphosphine)palladium (0) in 1,4-dioxane . The reaction is heated under reflux for 23 hours, after which additional tetrakis (triphenylphosphine)palladium (0) is added and heating is continued for 25 hours .Molecular Structure Analysis
The InChI code for 4-Chloro-5-iodo-2,6-dimethylpyrimidine is 1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 and the InChI key is UNEBOKDKZGLMCP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-2,6-dimethylpyrimidine is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . .Scientific Research Applications
Computational Chemistry
Lastly, 4-Chloro-5-iodo-2,6-dimethylpyrimidine is a subject of interest in computational chemistry, where its electronic structure and reactivity are modeled and studied. Computational studies provide valuable information that can predict the compound’s behavior in various chemical reactions, aiding in the design of new experiments and the interpretation of experimental data.
Each of these fields leverages the unique chemical structure of 4-Chloro-5-iodo-2,6-dimethylpyrimidine to explore and develop new applications that contribute to scientific progress across multiple disciplines .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-iodo-2,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBOKDKZGLMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363431 | |
Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83410-16-6 | |
Record name | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83410-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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